molecular formula C20H40N4O4 B12319597 Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-

Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel-

Cat. No.: B12319597
M. Wt: 400.6 g/mol
InChI Key: JXPZCAWDKBIMIB-RXZNUWRWSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

The mechanism of action of Carbamic acid, [(1R,3S)-3-aminocyclopentyl]-, 1,1-dimethylethyl ester, rel- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, it can interact with receptor proteins, altering their conformation and affecting signal transduction pathways .

Properties

Molecular Formula

C20H40N4O4

Molecular Weight

400.6 g/mol

IUPAC Name

tert-butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate;tert-butyl N-[(1R,3S)-3-aminocyclopentyl]carbamate

InChI

InChI=1S/2C10H20N2O2/c2*1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h2*7-8H,4-6,11H2,1-3H3,(H,12,13)/t2*7-,8+/m10/s1

InChI Key

JXPZCAWDKBIMIB-RXZNUWRWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)N.CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.CC(C)(C)OC(=O)NC1CCC(C1)N

Origin of Product

United States

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